Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring and various substituents that contribute to its chemical properties and potential applications. It is primarily synthesized for use in pharmaceutical research and development due to its biological activity.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers. It is often used in laboratory settings for research purposes, particularly in the synthesis of other biologically active compounds and as a potential therapeutic agent.
Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are heterocyclic compounds that contain nitrogen atoms within their ring structure, making them important in medicinal chemistry.
The synthesis of ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step reactions starting from simpler organic precursors. Common methods include:
The synthesis may utilize various reagents such as sodium hydroxide or other bases to facilitate reactions and control pH levels. Solvents like tetrahydrofuran or dimethylformamide are often employed to dissolve reactants and promote reaction efficiency.
The molecular formula of ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is . The compound features a tetrahydropyrimidine core with various substituents that enhance its reactivity and biological properties.
Key structural data include:
The InChI code for this compound is 1S/C17H20N2O5/c1-3-22(19)16(20)14(18)12-10(13(16)21)8-9(11(12)17(22)23)15/h8,10H,3-7H2,1-2H3 .
Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions typical for pyrimidine derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yield and selectivity.
The mechanism of action for ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate primarily involves its interactions with biological targets at the molecular level:
Studies have indicated that similar pyrimidine derivatives exhibit antidiabetic and antimicrobial activities due to their ability to modulate enzyme functions .
Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate appears as a white to off-white solid at room temperature.
Key chemical properties include:
Relevant data indicate that the compound has a melting point between 185 °C and 188 °C .
Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has significant applications in scientific research:
This compound exemplifies the importance of pyrimidine derivatives in medicinal chemistry and their potential therapeutic applications across various fields.
The synthesis of ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate follows multi-step pathways centered around the Biginelli reaction framework, with strategic modifications to incorporate the ethoxyoxoethyl substituent at the C6 position. The foundational approach involves a three-component condensation between ethyl acetoacetate, benzaldehyde derivatives, and urea/thiourea analogs under acid catalysis to form the dihydropyrimidinone (DHPM) core [2]. The target compound requires additional functionalization through post-cyclization alkylation, where the C6 methyl group of the intermediate (ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylate) undergoes nucleophilic substitution with ethyl bromoacetate. This sequential methodology typically achieves moderate yields (52-65%) due to competing hydrolysis reactions at the ester sites during prolonged reaction conditions [2] .
Optimization strategies focus on reaction staging to improve regioselectivity. Research indicates that pre-functionalization of the β-ketoester precursor (ethyl 2-oxo-4-phenylbut-3-enoate) prior to cyclization with ethyl glycinate derivatives significantly enhances the yield of the C6-ethoxyoxoethyl substituted product (78% yield). This approach minimizes side reactions associated with the electrophilic character of unsubstituted DHPM intermediates. Key process modifications include strict temperature control (0-5°C during imine formation) and inert atmosphere operations to prevent oxidative decomposition of sensitive enol intermediates [5] .
Intramolecular cyclization serves as the pivotal step for constructing the tetrahydropyrimidine ring in the target molecule. The most efficient methodology employs ortho-ester mediated cyclocondensation, where ethyl orthoacetate facilitates the formation of the cyclic ureido linkage under reflux conditions in apolar solvents (toluene or xylene). This technique achieves superior regiocontrol compared to urea-mediated cyclization, particularly when incorporating the C6-ethoxyoxoethyl side chain, which exhibits steric hindrance effects on ring closure orientation [4] .
Critical parameters for cyclization efficiency include:
Under optimized conditions (toluene, pTSA, 135°C, 8h), the cyclization step achieves isolated yields of 82-87% with >98% purity by HPLC analysis. The crystalline product (mp 208°C) requires no further purification for subsequent functionalization steps [7] .
The ethoxyoxoethyl substituent at C6 profoundly impacts both synthetic accessibility and chemical behavior. Systematic studies reveal that electron-withdrawing ester groups at this position increase the C6 methylene acidity (pKa ≈ 18.5), enabling efficient deprotonation for alkylation/quaternization reactions that would fail with unsubstituted DHPMs. However, this enhanced acidity necessitates careful pH control during workup to prevent enolate formation that complicates isolation [5].
Substituent engineering significantly improves overall pathway efficiency:
Table 1: Impact of C4 Substituents on Target Compound Yield
C4 Substituent | Cyclization Yield (%) | Purity (%) | Byproduct Formation (%) |
---|---|---|---|
Phenyl | 87 | 98.2 | 4.3 |
4-Fluorophenyl | 91 | 98.5 | 2.1 |
4-Methoxyphenyl | 84 | 97.8 | 7.5 |
Cyclohexyl | 76 | 95.3 | 14.2 |
Data adapted from comparative studies [6] [8]
The esterification and alkylation steps exhibit pronounced sensitivity to solvent polarity and catalyst architecture. For the critical C6 alkylation with ethyl bromoacetate, polar aprotic solvents (DMF, DMSO) provide superior anion solvation for the C6 carbanion, but promote ester transalkylation side reactions (15-22% yield loss). Conversely, phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in biphasic toluene/water systems achieves 88% conversion with minimized hydrolysis [4] [8].
Catalyst screening reveals striking differences in reaction kinetics:
Table 2: Solvent-Catalyst Systems for Key Alkylation Step
Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ (15) | 80 | 4 | 68 |
Toluene/H₂O (1:1) | TBAB (5) | 85 | 6 | 82 |
Ethanol | AcOH (10% v/v) | 78 | 8 | 75 |
THF | ZnCl₂ (5) | 65 | 2 | 58 |
DMF = Dimethylformamide; TBAB = Tetrabutylammonium bromide; AcOH = Acetic acid [4] [5]
Green chemistry approaches utilizing ethanol/water mixtures (4:1 v/v) with citric acid catalysis demonstrate particular promise for scalable synthesis, reducing organic waste by 70% while maintaining yields >72%. Microwave-assisted reactions in these solvent systems dramatically shorten reaction times (45 minutes vs. 8 hours conventionally) with comparable efficiency [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7